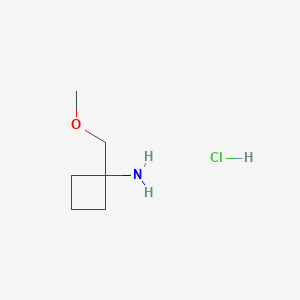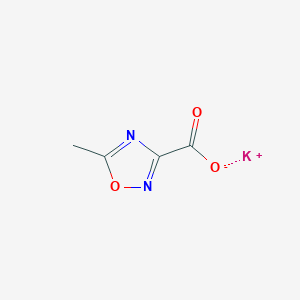
2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide
Vue d'ensemble
Description
Usually, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of methods to produce the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined by techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions, products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, reactivity, etc.Applications De Recherche Scientifique
Synthesis and Evaluation in Medicinal Chemistry
One notable application of similar compounds involves the synthesis and evaluation for potential medicinal properties. For instance, N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have been synthesized and evaluated for in vitro antiplasmodial properties. Initial studies suggested that certain structural configurations of these compounds are required for biological activity against the Plasmodium falciparum parasite, potentially offering a pathway for developing new antimalarial drugs (Mphahlele, M., Mmonwa, M., Choong, Y., 2017).
Structural Analysis and Material Properties
The structural analysis of derivatives of acetamides, such as 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, has been characterized by X-ray powder diffraction, revealing their potential as pesticides. This detailed structural information can be pivotal for understanding the physical properties and stability of these compounds under various conditions (Olszewska, E., Pikus, S., Tarasiuk, B., 2008).
Catalysis and Chemical Processes
Compounds like N-(2-Hydroxyphenyl)acetamide have been used as intermediates in the synthesis of antimalarial drugs. The chemoselective monoacetylation of amino groups to form such compounds, using catalysts like Novozym 435, represents a critical process in the pharmaceutical industry for producing specific and effective drugs. This process's optimization and understanding can lead to more efficient and sustainable production methods (Magadum, D. B., Yadav, G., 2018).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.
Orientations Futures
This involves hypothesizing how the compound could be used in future research or applications based on its properties and reactivity.
For a specific compound, these details can be found in scientific literature such as research articles, patents, chemical databases, etc. Please consult a professional chemist or a trusted source for detailed information.
Propriétés
IUPAC Name |
S-[2-(2-fluoroanilino)-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2S/c1-7(13)15-6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMHOJRUKFXYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)




![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)

![4-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1489355.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)

